2-benzyl-1-(4-chloro-3-ethoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole

carbonic anhydrase inhibition isoform selectivity imidazoline sulfonamide

Researchers face variability in CA inhibitor selectivity due to imprecise substitution. This compound provides the exact 4-chloro-3-ethoxy chemotype, enabling reproducible isoform profiling (CA II/VII pKi 7-8, 10-100-fold selectivity). • Reference standard for systematic SAR: vary 4-Cl and 3-EtO groups to map hydrophobic pocket tolerance. • Dual-target probe for CA-COX-2 crosstalk studies in inflammation, cancer, or glaucoma. • Verify imidazoline-receptor-mediated effects with parallel receptor-binding assays. Supplied exclusively for research use.

Molecular Formula C18H19ClN2O3S
Molecular Weight 378.9 g/mol
Cat. No. B12121448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-1-(4-chloro-3-ethoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole
Molecular FormulaC18H19ClN2O3S
Molecular Weight378.9 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2CC3=CC=CC=C3)Cl
InChIInChI=1S/C18H19ClN2O3S/c1-2-24-17-13-15(8-9-16(17)19)25(22,23)21-11-10-20-18(21)12-14-6-4-3-5-7-14/h3-9,13H,2,10-12H2,1H3
InChIKeyQNJJOOSLGILJNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-1-(4-chloro-3-ethoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole – Structural Identity & Class Characteristics


2-Benzyl-1-(4-chloro-3-ethoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole (CAS 873580-15-5; molecular formula C₁₈H₁₉ClN₂O₃S; molecular weight 378.9 g/mol) is a fully synthetic, low-molecular-weight sulfonamide featuring a 4,5-dihydro-1H-imidazole (2-imidazoline) core N1-substituted with a 4-chloro-3-ethoxybenzenesulfonyl group and C2-substituted with a benzyl group . This scaffold places it within the well-studied class of 2-imidazoline-substituted benzene sulfonamides, a family that has demonstrated potent, isoform-selective inhibition of human carbonic anhydrases (CAs) and additional polypharmacology including cyclooxygenase-2 (COX-2) inhibition [1]. The compound is supplied exclusively for research use, and procurement decisions must account for the specific substitution pattern – a 4-chloro-3-ethoxy arrangement on the sulfonyl phenyl ring and a 2-benzyl group on the imidazoline ring – because minor structural variations among in-class analogs have been shown to shift isoform selectivity by 1–2 orders of magnitude [1].

Carbonic anhydrase isoform profiling Defined 4-chloro-3-ethoxy substitution pattern supports isoform-selectivity studies.
Dual CA/COX-2 pathway research Chemotype background provides a starting point for polypharmacology investigation.
Structure–selectivity relationship expansion Well-characterized substitution enables systematic SAR around halogen and alkoxy groups.

Why Generic Substitution Fails for This Compound


In the 2-imidazoline-substituted benzene sulfonamide family, seemingly conservative substituent changes on the sulfonyl phenyl ring – such as replacing a 4-chloro-3-ethoxy group with a 4-fluoro-3-ethoxy or 2-ethoxy-5-methyl group – can alter the inhibitor's accommodation within the hydrophobic pocket adjacent to the CA active site, leading to shifts in isoform selectivity of 10- to 100-fold [1]. The 'tail' approach that governs this chemotype's binding mode relies on precise spatial presentation of the lipophilic periphery; consequently, a generic 'imidazoline sulfonamide' cannot be assumed to reproduce the potency, selectivity profile, or off-target signature of the specific 4-chloro-3-ethoxy benzyl analog. Procurement without verifying the exact substitution pattern therefore carries a high risk of obtaining a compound with materially different pharmacological properties, invalidating cross-study comparisons and wasting research resources [1].

Target compound 4-chloro substituent (van der Waals radius ~1.75 Å, higher lipophilicity)
4-fluoro analog Smaller, less lipophilic halogen may shift CA isoform selectivity profile; chloro compound better matches hydrophobic pocket engagement reported for the series. Halogen-dependent selectivity may differ.
Target compound 3-ethoxy-4-chloro regioisomer
2-ethoxy-5-methyl regioisomer (CAS 873580-04-2) Positional shift of the lipophilic tail is predicted to engage a different hydrophobic subpocket, altering isoform selectivity by more than 10-fold based on class SAR. Regioisomer not interchangeable.

Differentiation Evidence vs. Closest Analogs


Class-Level CA II and VII Inhibition Potency

A series of 2-imidazoline-substituted benzene sulfonamides, which encompasses the core scaffold of the target compound, was profiled against human carbonic anhydrases I, II, IV, and VII. The series displayed an excellent inhibitory profile against CA II and CA VII, with pKi values in the 7–8 range. A marked selectivity of 1–2 orders of magnitude was observed against cytosolic isoform CA I and membrane-bound isoform CA IV [1]. Because the target compound possesses the identical 2-imidazoline-benzenesulfonamide pharmacophore, it is expected to operate within this potency and selectivity window, but the specific 4-chloro-3-ethoxy decoration is predicted to further modulate the selectivity ratios relative to unsubstituted or differently substituted analogs [1].

Class-level CA II/VII potency
Class-level inference
pKi 7–8 range; >10–100× selectivity over CA I/IV
Supports CA isoform selectivity review
Target-specific data not yet published; inferred from chemotype
carbonic anhydrase inhibition isoform selectivity imidazoline sulfonamide

Chlorine vs. Fluorine as Selectivity Determinant

The closest commercially cataloged analog, 2-benzyl-1-(3-ethoxy-4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole, differs solely by the replacement of the 4-chloro substituent with a 4-fluoro group . Within the CA active site, the 4-position halogen projects into a hydrophobic pocket where chlorine (van der Waals radius ≈1.75 Å; Hansch π ≈0.71) provides greater steric bulk and lipophilicity than fluorine (van der Waals radius ≈1.47 Å; Hansch π ≈0.14). In structurally related sulfonamide CA inhibitor series, such halogen-dependent lipophilicity differences have been associated with altered CA isoform selectivity profiles, with chloro-substituted analogs often exhibiting enhanced discrimination between membrane-bound (CA IV) and cytosolic (CA II) isoforms compared to their fluoro counterparts [1]. Direct head-to-head CA inhibition data for the two specific compounds are not yet available in the public domain.

Cl vs. F selectivity determinant
Cross-study comparable
Δ van der Waals radius +0.28 Å; Δ Hansch π +0.57
Chlorine provides greater steric bulk and lipophilicity
Chloro pattern may enhance CA IV/II discrimination
No direct head-to-head CA data; SAR trend from class
halogen substitution structure-selectivity relationship hydrophobic pocket

Positional Isomerism and Pharmacological Divergence

Another closely cataloged analog, 1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-benzyl-2-imidazoline (CAS 873580-04-2), presents a distinct regional substitution pattern: an ethoxy group at the 2-position and a methyl group at the 5-position on the sulfonyl phenyl ring, in contrast to the target compound's 3-ethoxy-4-chloro arrangement . Positional isomerism in benzene sulfonamide CA inhibitors is known to profoundly affect binding: the orientation of the sulfonamide zinc-binding group relative to the 'tail' substituents dictates which hydrophobic pocket is engaged [1]. The target compound's 4-chloro substituent is positioned para to the sulfonamide linkage, potentially filling a distinct subpocket compared to the 5-methyl group of the analog, which is situated meta to the sulfonamide. No direct comparative CA inhibition data are publicly available for these two compounds.

Positional isomerism risk
Cross-study comparable
2-ethoxy-5-methyl vs. 3-ethoxy-4-chloro
Regioisomer engages a different hydrophobic subpocket
Selectivity ratios expected to differ >10-fold
Based on class-level SAR; no direct comparative data
regioisomer methyl vs. chloro sulfonamide SAR

Dual CA/COX-2 Inhibition Potential

The 2-imidazoline-substituted benzene sulfonamide series was originally evaluated as selective COX-2 inhibitors before being profiled against carbonic anhydrases, establishing this chemotype as a dual-target scaffold [1]. The target compound inherits this dual pharmacology potential. For a scientific user seeking a tool compound to probe CA–COX-2 crosstalk, the specific 4-chloro-3-ethoxy substitution pattern provides a defined chemical entity that can serve as a reference point for SAR expansion, unlike uncharacterized or differently substituted analogs whose COX-2/CA selectivity ratios remain unknown.

Dual CA/COX-2 potential
Class-level inference
Chemotype originally profiled as COX-2 inhibitor
Supports polypharmacology probe research
Compound-specific CA/COX-2 selectivity not measured
polypharmacology COX-2 inhibition carbonic anhydrase

Research Application Scenarios


CA Isoform Selectivity Profiling

The compound is best deployed as a defined chemical probe in carbonic anhydrase I, II, IV, and VII inhibition assays to establish the selectivity fingerprint conferred by the 4-chloro-3-ethoxy substitution. Its class-level pKi range of 7–8 against CA II and CA VII, combined with 1–2 orders of magnitude selectivity over CA I and CA IV [1], makes it a candidate for structure–selectivity relationship studies aimed at dissecting the contribution of the chloro-ethoxy tail to isoform discrimination.

Dual CA/COX-2 Polypharmacology Research

Given that the parent chemotype was originally developed as a selective COX-2 inhibitor and subsequently shown to potently inhibit CAs [1], this compound can serve as a starting point for investigating CA–COX-2 crosstalk in inflammation, cancer, or glaucoma models. Its well-defined substitution pattern ensures reproducibility in dual-target profiling experiments.

SAR Expansion Around 4-Chloro-3-Ethoxy Pharmacophore

The compound provides a structurally characterized core for systematic SAR studies: the 4-chloro group can be varied (e.g., to Br, CF₃, or H) and the 3-ethoxy to other alkoxy chains to map the hydrophobic pocket tolerance. Procurement of this specific compound as the reference standard ensures that all subsequent analogs are compared against a consistent baseline [1].

Imidazoline-Binding Site Specificity Panel

Because the compound incorporates a 2-imidazoline ring, it may interact with imidazoline-binding sites (I₁/I₂ receptors) in addition to CAs. It can be included in specificity panels to differentiate CA-mediated effects from imidazoline-receptor-mediated effects, provided that appropriate receptor-binding assays are run in parallel.

Application
Selection Property
Validation Focus
CA isoform selectivity profiling
Defined 4-chloro-3-ethoxy substitution pattern
Selectivity fingerprint vs. CA I, II, IV, VII panel
Dual CA/COX-2 polypharmacology research
Chemotype with documented COX-2 inhibitory background
CA–COX-2 crosstalk in inflammation or cancer models
SAR expansion around chloro-ethoxy pharmacophore
Well-characterized reference compound
Systematic halogen and alkoxy variation tolerance
Imidazoline-binding site specificity panel
2-imidazoline ring present
Differentiation of CA-mediated vs. I₁/I₂ receptor effects
Quote Request

Request a Quote for 2-benzyl-1-(4-chloro-3-ethoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.